N,O-Ditrityl Losartan

Analytical Chemistry Quality Control Pharmaceutical Impurity Profiling

Ensure ANDA analytical compliance with fully characterized N,O-Ditrityl Losartan reference standard. This double-trityl protected Losartan impurity (M.W. 907.54) is critical for developing specificity in HPLC methods, avoiding co-elution with the mono-trityl analog. Used for ICH Q3A batch quantification and stability-indicating method validation. Procure with complete characterization data to support regulatory filings.

Molecular Formula C60H51ClN6O
Molecular Weight 907.53954
CAS No. 1216554-14-1
Cat. No. B1145511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,O-Ditrityl Losartan
CAS1216554-14-1
Molecular FormulaC60H51ClN6O
Molecular Weight907.53954
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,O-Ditrityl Losartan (CAS 1216554-14-1) as a Critical Process Impurity Standard in Losartan Potassium Manufacturing


N,O-Ditrityl Losartan (CAS 1216554-14-1) is a chemically protected derivative of the angiotensin II receptor blocker (ARB) Losartan, characterized by the presence of two bulky trityl (triphenylmethyl) protecting groups attached to the nitrogen (N) and oxygen (O) atoms of the Losartan core . It is formally classified as a process-related impurity generated during the synthesis of Losartan potassium API, specifically arising from over-tritylation during the protection of the tetrazole and hydroxymethyl functional groups . As a key reference standard, its procurement is essential for analytical method development, validation, and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) and commercial production [1].

Why Procuring a Generic 'Losartan Impurity' Standard Fails to Meet Regulatory Requirements for N,O-Ditrityl Losartan


The Losartan synthetic pathway generates a complex impurity profile where multiple structurally related trityl-protected intermediates can be present. For example, the mono-protected impurity N-Trityl Losartan (CAS 124751-00-4) and the doubly-protected N,O-Ditrityl Losartan (CAS 1216554-14-1) are distinct chemical entities with different retention times and molecular weights (665.23 g/mol vs. 907.54 g/mol) [1]. Generic substitution of one trityl-containing impurity for another will lead to analytical method failure due to co-elution or misidentification, directly violating the specificity requirements of ICH Q2(R1) and USP/EP monographs for Losartan Potassium [2]. Regulatory filings, particularly ANDAs, require a fully characterized reference standard for this specific impurity to demonstrate control of the synthetic process and ensure batch-to-batch consistency .

Quantitative Evidence for the Selection of N,O-Ditrityl Losartan (CAS 1216554-14-1) over Related Analogs


Molecular Weight and Chromatographic Resolution from Losartan and N-Trityl Losartan

N,O-Ditrityl Losartan possesses a significantly higher molecular weight (907.54 g/mol) and increased hydrophobicity relative to the Losartan API (422.9 g/mol) and the mono-tritylated impurity N-Trityl Losartan (665.23 g/mol) [1]. In a typical reversed-phase HPLC method (C18 column, acetonitrile/water mobile phase), this results in a substantially longer retention time, enabling baseline separation from the API and other process impurities . This chromatographic resolution is critical for accurate quantification in stability-indicating methods.

Analytical Chemistry Quality Control Pharmaceutical Impurity Profiling

Regulatory Recognition and Pharmacopoeial Traceability as a Losartan Impurity

While not a pharmacopoeial official impurity, N,O-Ditrityl Losartan is supplied as a characterized reference standard with detailed analytical data (e.g., Certificate of Analysis) and is specifically designated for use in ANDA, method validation (AMV), and QC applications during Losartan commercial production [1]. This contrasts with general research-grade Losartan or its metabolites, which lack the documented purity, characterization, and intended-use statements required by regulators for impurity control .

Regulatory Science Pharmaceutical Quality Method Validation

Degradation Kinetics and Stability Under Oxidative Stress

Under oxidative stress conditions (peroxymonosulfate/Fe(II)-mediated degradation), N,O-Ditrityl Losartan undergoes pseudo-first-order degradation with an observed rate constant (k) of 0.15 min⁻¹ . This kinetic data, derived from HRMS and ¹H NMR studies, is essential for designing and validating stability-indicating HPLC methods. The compound's degradation generates up to nine distinct byproducts, seven of which were newly identified in the referenced study . This degradation pathway is distinct from the acid-catalyzed dimerization observed for Losartan API [1].

Forced Degradation Stability Studies Analytical Method Development

Synthetic Yield and Process Control via In-Process Monitoring (PAT)

N,O-Ditrityl Losartan is a known byproduct of over-tritylation during the synthesis of Trityl Losartan (the key protected intermediate) . Its formation is monitored in-process via High-Performance Liquid Chromatography (HPLC) as part of a Process Analytical Technology (PAT) framework, allowing real-time tracking of the desired intermediate and this specific impurity . The ability to quantify this impurity during synthesis, rather than solely in the final API, enables immediate process adjustments to optimize yield and minimize purification burden, a capability not offered by simple purchase of the final Losartan API [1].

Process Chemistry Process Analytical Technology Synthesis Optimization

High-Impact Application Scenarios for N,O-Ditrityl Losartan (CAS 1216554-14-1) Reference Standard


ANDA Filing and Method Validation (AMV) for Generic Losartan Potassium

A generic pharmaceutical company is preparing an Abbreviated New Drug Application (ANDA) for Losartan Potassium tablets. ICH and regional regulatory guidelines mandate the identification, quantification, and control of all process-related impurities above the identification threshold. Procuring a fully characterized reference standard of N,O-Ditrityl Losartan is essential for developing and validating a stability-indicating HPLC method. The standard is used for system suitability testing, establishing relative response factors (RRF), and spiking studies to demonstrate method specificity and accuracy . Its use is directly aligned with the intended purpose stated by suppliers, ensuring the analytical data package meets regulatory expectations [1].

Quality Control (QC) Release Testing of Losartan Potassium API Batches

A QC laboratory in a Losartan API manufacturing facility requires a reference standard of N,O-Ditrityl Losartan to perform routine batch release testing. The standard is used to generate calibration curves for quantifying the level of this specific over-tritylation impurity in each batch of API. According to ICH Q3A, any impurity present at ≥0.10% (or ≥0.15% for a >2 g/day dose) must be reported, identified, and qualified if above thresholds. The availability of this standard allows for accurate quantification, ensuring each API batch meets the stringent purity specifications outlined in the USP Losartan Potassium monograph .

Process Development and Optimization to Minimize Over-Tritylation

A process chemistry team is working to improve the yield and purity of a key Losartan intermediate (Trityl Losartan). N,O-Ditrityl Losartan is a known side product from an over-tritylation side reaction. By using the impurity reference standard in HPLC method development, the team can accurately monitor its formation in real-time during the reaction . This PAT-enabled approach allows them to screen reaction parameters (e.g., trityl chloride equivalents, temperature, time) and identify conditions that minimize the formation of this impurity, thereby increasing the yield of the desired mono-tritylated intermediate and reducing the need for costly downstream purification [2].

Forced Degradation Studies to Establish Product Degradation Pathways

A pharmaceutical R&D team is conducting forced degradation (stress) studies on Losartan Potassium drug substance and drug product, as required by ICH Q1A(R2). The team exposes the drug substance to oxidative stress (e.g., hydrogen peroxide). N,O-Ditrityl Losartan is a potential impurity in the API, and knowledge of its own degradation kinetics and pathways is important. Data from studies on the standard itself, showing its degradation under oxidative conditions with a rate constant (k = 0.15 min⁻¹) to multiple byproducts , informs the team's peak identification efforts. This allows them to distinguish between an original API process impurity that is degrading and a new degradant formed from the API, which is critical for establishing the final drug product's shelf-life specifications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,O-Ditrityl Losartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.